6-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Methylation: The key step involves the methylation of the nitrogen atom in the tetrahydroisoquinoline ring. This can be achieved using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like trifluoromethanesulfonic acid (TfOH) for methoxy group displacement.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.
Scientific Research Applications
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at various receptor sites, influencing neuronal activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline
- 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the dimethyl substitution on the nitrogen atom differentiates it from other tetrahydroisoquinoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
CAS No. |
2758004-82-7 |
---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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